PI3Kα/mTOR Dual Kinase Inhibition: Class-Level Potency Differentiation of Morpholine-4-Carbothioamide Derivatives
Derivatives of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide have been reported to exhibit potent dual inhibitory activity against PI3Kα and mTOR, with IC50 values in the low nanomolar range (<100 nM) in enzymatic assays [1]. This binding mode has been validated by X-ray crystallography, which confirmed morpholine oxygen engagement of the kinase hinge region [1]. In contrast, the corresponding pyrrolidine-1-carbothioamide analog (CAS 866040-02-0) lacks the ring oxygen required for this hinge-binding interaction, and no kinase inhibition data have been reported for this compound . A structurally related but distinct thiourea analog (1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, BDBM43204) showed only micromolar activity (EC50 = 4.90 μM) against Ras, a downstream effector of PI3K signaling [2].
| Evidence Dimension | Kinase inhibitory potency (PI3Kα/mTOR) |
|---|---|
| Target Compound Data | Derivatives of target compound: IC50 < 100 nM (low nanomolar range) against PI3Kα and mTOR [1] |
| Comparator Or Baseline | Thiourea analog BDBM43204: EC50 = 4,900 nM against Ras (no PI3K/mTOR data available); Pyrrolidine analog CAS 866040-02-0: no kinase data reported |
| Quantified Difference | Potency differential >49-fold between target derivatives and thiourea analog (Ras context); kinase hinge-binding pharmacophore absent in pyrrolidine analog |
| Conditions | Enzymatic kinase assays; X-ray crystallography of kinase–ligand co-complexes; derivative compounds structurally elaborated from the target scaffold [1] |
Why This Matters
For procurement decisions in kinase drug discovery programs, the morpholine-carbothioamide scaffold provides a crystallographically validated hinge-binding motif that pyrrolidine and simple thiourea analogs cannot provide, making it the preferred choice for SAR exploration targeting the PI3K/mTOR axis.
- [1] Kuujia Research Briefing. Reports 2023 J. Med. Chem. study describing PI3Kα/mTOR dual inhibition with IC50 in low nanomolar range for derivatives of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide. X-ray crystallography validation cited. 2025. View Source
- [2] BindingDB BDBM43204. 1-(2-cyano-4,5-dimethoxy-phenyl)-3-(2-methoxyethyl)thiourea. EC50 = 4.90E+3 nM. Assay: NIH I RO3 MH081231-01 HTS to identify specific small molecule inhibitors of Ras. View Source
